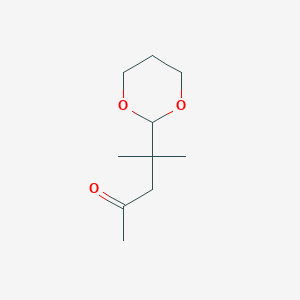phosphane CAS No. 88104-25-0](/img/structure/B14396281.png)
Bis[(4-methoxyphenyl)methyl](phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)methylphosphane is a tertiary phosphine compound characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)methylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of 4-methoxyphenylmagnesium bromide with chlorophosphine can yield the desired phosphine compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yields.
Industrial Production Methods
Industrial production of tertiary phosphines like Bis(4-methoxyphenyl)methylphosphane often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl)methylphosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Bis(4-methoxyphenyl)methylphosphane exerts its effects involves the coordination of the phosphorus atom to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes . The compound can also participate in redox reactions, where it acts as a reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methylphenyl)(phenyl)phosphane: Similar structure but with methyl groups instead of methoxy groups.
Tris(4-methoxyphenyl)phosphine: Contains three methoxyphenyl groups attached to the phosphorus atom.
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups in the ortho position.
Uniqueness
Bis(4-methoxyphenyl)methylphosphane is unique due to the presence of both methoxy and phenyl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand in various catalytic applications .
Eigenschaften
CAS-Nummer |
88104-25-0 |
|---|---|
Molekularformel |
C22H23O2P |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
bis[(4-methoxyphenyl)methyl]-phenylphosphane |
InChI |
InChI=1S/C22H23O2P/c1-23-20-12-8-18(9-13-20)16-25(22-6-4-3-5-7-22)17-19-10-14-21(24-2)15-11-19/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
WXGGTLXBLQONRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CP(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


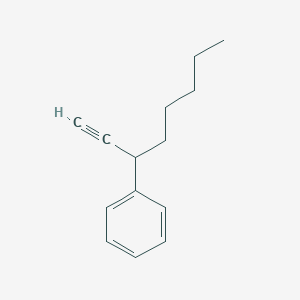
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
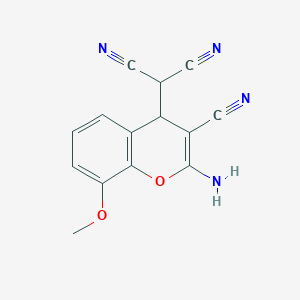

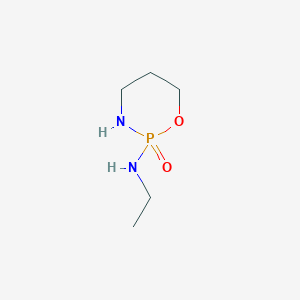
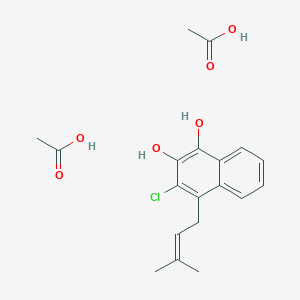
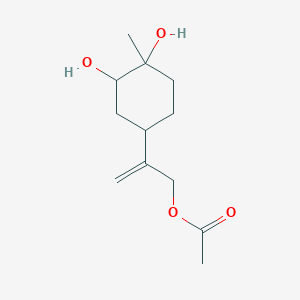
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
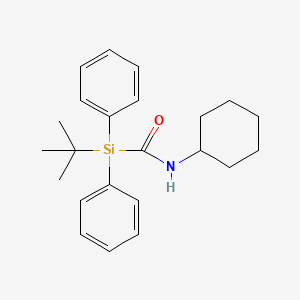
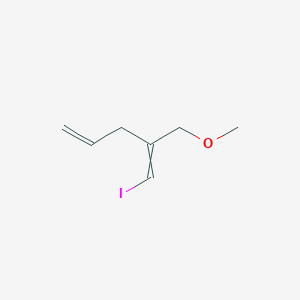
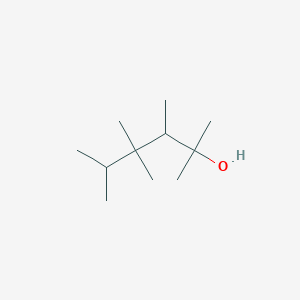
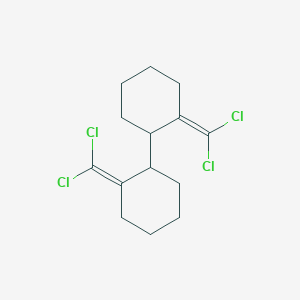
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
